Pyr6 Exhibits a 37-Fold Preference for Orai1-Mediated SOCE over TRPC3-Mediated ROCE, a Profile Distinct from Pyr3 and Pyr10
In comparative studies using HEK293 cells overexpressing TRPC3 and RBL-2H3 mast cells for Orai1-mediated store-operated calcium entry (SOCE), Pyr6 demonstrated a 37-fold higher potency for inhibiting Orai1-mediated Ca²⁺ entry (SOCE) compared to TRPC3-mediated receptor-operated Ca²⁺ entry (ROCE) [1]. In contrast, Pyr3 inhibited both Orai1 and TRPC3 pathways with similar potency, while the novel analog Pyr10 showed an 18-fold selectivity for TRPC3-mediated responses [1]. Quantitatively, Pyr6 blocks SOCE in thapsigargin-treated, calcium-depleted RBL-2H3 cells with an IC50 of 0.49 μM, but has poor activity against carbachol-induced, TRPC3-mediated calcium entry in TRPC3-transfected HEK293 cells (IC50 = 18.46 μM) . This demonstrates a clear functional divergence within the pyrazole series, where Pyr6 preferentially targets the STIM1/Orai1/CRAC axis rather than acting as a broad TRPC3 blocker.
| Evidence Dimension | Selectivity Ratio (Orai1-mediated SOCE vs. TRPC3-mediated ROCE) |
|---|---|
| Target Compound Data | 37-fold higher potency for Orai1/SOCE |
| Comparator Or Baseline | Pyr3: Similar potency for both pathways; Pyr10: 18-fold selectivity for TRPC3 |
| Quantified Difference | Pyr6 is 37-fold Orai1-selective; Pyr10 is 18-fold TRPC3-selective; Pyr3 is non-selective (approximately 1:1 ratio). |
| Conditions | HEK293 cells overexpressing TRPC3 and RBL-2H3 mast cells; SOCE measured via Fura-2 Ca²⁺ imaging |
Why This Matters
Procurement of Pyr6 ensures pathway-specific modulation of SOCE/CRAC, which is critical for studies dissecting Orai1-dependent from TRPC3-dependent calcium signaling events, a distinction that Pyr3 and Pyr10 cannot provide.
- [1] Schleifer H, Doleschal B, Lichtenegger M, Oppenrieder R, Derler I, Frischauf I, Glasnov TN, Kappe CO, Romanin C, Groschner K. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca²⁺ entry pathways. Br J Pharmacol. 2012 Dec;167(8):1712-22. View Source
